Cas no 865887-02-1 (4-Methoxy-1H-indazole-3-carboxylic acid)

4-Methoxy-1H-indazole-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 4-Methoxy-1H-indazole-3-carboxylic acid
- 1H-INDAZOLE-3-CARBOXYLIC ACID,4-METHOXY-
- 4-Methoxyindazole-3-carboxylic acid
- 4-Methoxy-1H-indazole-3-carboxylic acid (ACI)
- MFCD07371558
- PB14485
- Z1198172355
- EN300-116248
- 865887-02-1
- A841733
- 4-methoxy-1H-indazole-3-carboxylicacid
- P10452
- DS-13293
- AKOS006284816
- 1H-INDAZOLE-3-CARBOXYLIC ACID, 4-METHOXY-
- DTXSID90646577
- SCHEMBL492585
-
- MDL: MFCD07371558
- インチ: 1S/C9H8N2O3/c1-14-6-4-2-3-5-7(6)8(9(12)13)11-10-5/h2-4H,1H3,(H,10,11)(H,12,13)
- InChIKey: UNCWFHMSYTUYDL-UHFFFAOYSA-N
- ほほえんだ: O=C(C1C2C(=CC=CC=2OC)NN=1)O
計算された属性
- せいみつぶんしりょう: 192.05300
- どういたいしつりょう: 192.053
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 234
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 75.2A^2
じっけんとくせい
- 色と性状: NA
- 密度みつど: 1.459
- ふってん: 467.6°C at 760 mmHg
- フラッシュポイント: 467.6 °C at 760 mmHg
- 屈折率: 1.688
- PSA: 75.21000
- LogP: 1.26970
4-Methoxy-1H-indazole-3-carboxylic acid セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P261-P305+P351+P338
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:Sealed in dry,2-8°C
4-Methoxy-1H-indazole-3-carboxylic acid 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
4-Methoxy-1H-indazole-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB458063-5 g |
4-Methoxy-1H-indazole-3-carboxylic acid, 95%; . |
865887-02-1 | 95% | 5g |
€1,660.60 | 2023-07-18 | |
eNovation Chemicals LLC | Y0997408-10g |
4-Methoxyindazole-3-carboxylic acid |
865887-02-1 | 95% | 10g |
$2000 | 2024-08-02 | |
eNovation Chemicals LLC | Y0997408-25g |
4-Methoxyindazole-3-carboxylic acid |
865887-02-1 | 95% | 25g |
$3200 | 2024-08-02 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | SYN0061-1G |
4-methoxy-1H-indazole-3-carboxylic acid |
865887-02-1 | 95% | 1g |
¥ 2,376.00 | 2023-04-13 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M68740-5g |
4-Methoxy-1H-indazole-3-carboxylic acid |
865887-02-1 | 95% | 5g |
¥3148.0 | 2022-04-27 | |
TRC | M269578-50mg |
4-Methoxy-1H-indazole-3-carboxylic Acid |
865887-02-1 | 50mg |
$1499.00 | 2023-05-18 | ||
abcr | AB458063-1 g |
4-Methoxy-1H-indazole-3-carboxylic acid, 95%; . |
865887-02-1 | 95% | 1g |
€564.60 | 2023-07-18 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M68740-1g |
4-Methoxy-1H-indazole-3-carboxylic acid |
865887-02-1 | 95% | 1g |
¥1068.0 | 2022-04-27 | |
eNovation Chemicals LLC | D968344-100mg |
4-Methoxy-1H-indazole-3-carboxylic acid |
865887-02-1 | 95% | 100mg |
$190 | 2024-07-28 | |
TRC | M269578-5mg |
4-Methoxy-1H-indazole-3-carboxylic Acid |
865887-02-1 | 5mg |
$190.00 | 2023-05-18 |
4-Methoxy-1H-indazole-3-carboxylic acid 関連文献
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
-
Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
-
Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
4-Methoxy-1H-indazole-3-carboxylic acidに関する追加情報
4-Methoxy-1H-indazole-3-carboxylic Acid: A Comprehensive Overview
The compound 4-Methoxy-1H-indazole-3-carboxylic acid (CAS No. 865887-02-1) is a structurally unique organic compound belonging to the indazole family. Indazoles are heterocyclic aromatic compounds consisting of a benzene ring fused to an imidazole ring, and they have gained significant attention in the fields of medicinal chemistry and pharmacology due to their diverse biological activities. The presence of the methoxy group at the 4-position and the carboxylic acid group at the 3-position in this compound introduces additional functional groups that can influence its chemical properties, bioavailability, and therapeutic potential.
Recent studies have highlighted the importance of indazole derivatives in drug discovery, particularly in the development of anti-inflammatory, anticancer, and antimicrobial agents. The 4-methoxy substitution in this compound is known to enhance its lipophilicity, which can improve its ability to cross biological membranes and reach target sites within the body. This property makes it a promising candidate for drug delivery systems and targeted therapies. Additionally, the carboxylic acid group at the 3-position can participate in hydrogen bonding, which is crucial for interactions with biological macromolecules such as proteins and nucleic acids.
One of the most exciting developments involving 4-Methoxy-1H-indazole-3-carboxylic acid is its potential role in anticancer therapy. Researchers have demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines, including breast, colon, and lung cancer cells. The mechanism of action appears to involve induction of apoptosis through modulation of key signaling pathways such as the PI3K/AKT/mTOR pathway. These findings suggest that this compound could serve as a lead molecule for the development of novel anticancer agents with improved efficacy and reduced side effects compared to conventional chemotherapeutic drugs.
In addition to its anticancer properties, 4-Methoxy-1H-indazole-3-carboxylic acid has shown promise in anti-inflammatory applications. Experimental data indicate that this compound inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This anti-inflammatory activity is attributed to its ability to suppress NF-kB signaling, a key regulator of inflammatory responses. Given the growing need for safer and more effective anti-inflammatory agents, this compound represents a valuable addition to the pipeline of potential therapeutic candidates.
The synthesis of 4-Methoxy-1H-indazole-3-carboxylic acid involves a multi-step process that typically begins with the preparation of indazole derivatives followed by functionalization at specific positions. Recent advancements in synthetic chemistry have enabled researchers to optimize reaction conditions, leading to higher yields and improved purity of the final product. For instance, microwave-assisted synthesis has been employed to accelerate certain steps while maintaining control over stereochemistry and regioselectivity.
From an analytical standpoint, 4-Methoxy-1H-indazole-3-carboxylic acid has been characterized using a variety of spectroscopic techniques including UV-vis spectroscopy, NMR spectroscopy, and mass spectrometry. These analyses have provided detailed insights into its molecular structure, stability under different conditions, and potential for degradation products formation. Such information is critical for ensuring the quality and consistency of pharmaceutical formulations containing this compound.
Looking ahead, ongoing research is focused on exploring the pharmacokinetic properties of 4-Methoxy-1H-indazole-3-carboxylic acid, including its absorption, distribution, metabolism, and excretion profiles in preclinical models. Understanding these parameters will be essential for determining its suitability as an oral or parenteral therapeutic agent. Furthermore, efforts are underway to identify additional biological targets that may be modulated by this compound, potentially expanding its therapeutic applications beyond cancer and inflammation.
In conclusion, 4-Methoxy-1H-indazole-3-carboxylic acid (CAS No. 865887-02-1) represents a compelling candidate for drug development due to its unique chemical structure and diverse biological activities. With ongoing research uncovering new insights into its mechanisms of action and therapeutic potential, this compound holds great promise for addressing unmet medical needs in oncology, inflammation, and other disease areas.
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